Pgitn

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pigment is a substance that gives color to living organisms, including plants, animals, and microorganisms. Pigments play a crucial role in various biological processes, such as photosynthesis, vision, and protection against harmful radiation. Pigments are also used in various industries, including food, cosmetics, and textiles. In recent years, a new type of pigment, called Pgitn, has gained attention for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Pgitn involves its interaction with specific molecules in biological systems, such as proteins, nucleic acids, and membranes. Pgitn can bind to these molecules and change their properties, such as their conformation, activity, and stability. This interaction can be used to study the function and regulation of these molecules in biological systems. Pgitn can also be used as a tool to manipulate biological processes, such as gene expression and protein synthesis.

Biochemical and Physiological Effects

Pgitn has various biochemical and physiological effects on living organisms, depending on its concentration, location, and duration of exposure. Pgitn can affect the metabolism of cells, the structure of membranes, and the signaling pathways of proteins. Pgitn can also affect the growth, development, and behavior of organisms, such as plants and animals. The effects of Pgitn can be studied using various techniques, such as biochemical assays, cell culture, and animal models.

Advantages and Limitations for Lab Experiments

Pgitn has several advantages for lab experiments, such as its high sensitivity, specificity, and versatility. Pgitn can be used in various assays, such as enzyme activity assays, protein-protein interaction assays, and DNA hybridization assays. Pgitn can also be used in various organisms, such as bacteria, yeast, and mammalian cells. However, Pgitn also has some limitations, such as its photobleaching, toxicity, and non-specific binding. These limitations should be considered when designing experiments and interpreting results.

Future Directions

There are several future directions for Pgitn research, including the development of new synthesis methods, the optimization of its properties and applications, and the exploration of its biological functions and mechanisms. One potential direction is the use of Pgitn in drug discovery and development, such as the screening of small molecules and the design of drug delivery systems. Another potential direction is the use of Pgitn in nanotechnology, such as the fabrication of nanosensors and nanomaterials. Overall, Pgitn has great potential for advancing scientific research and technology in various fields.

Synthesis Methods

Pgitn is a type of pigment that can be synthesized in the laboratory using a variety of methods. One common method involves the use of chemical reactions between organic compounds, such as amino acids and sugars, under specific conditions of temperature and pressure. Another method involves the use of biotechnology, such as genetic engineering, to produce Pgitn in microorganisms, such as bacteria and yeast. The synthesis method used depends on the desired properties and applications of Pgitn.

Scientific Research Applications

Pgitn has potential applications in various scientific research fields, including biotechnology, biochemistry, and medicine. One of the most promising applications of Pgitn is in the development of biosensors, which are devices that can detect and measure specific substances in biological samples. Pgitn can be used as a fluorescent probe in biosensors to detect various molecules, such as proteins, nucleic acids, and enzymes. Pgitn can also be used in imaging techniques, such as fluorescence microscopy, to visualize biological structures and processes in living cells and tissues.

properties

CAS RN |

125009-80-5 |

|---|---|

Product Name |

Pgitn |

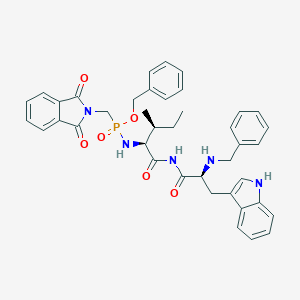

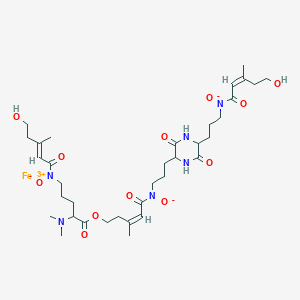

Molecular Formula |

C40H42N5O6P |

Molecular Weight |

719.8 g/mol |

IUPAC Name |

(2S,3S)-N-[(2S)-2-(benzylamino)-3-(1H-indol-3-yl)propanoyl]-2-[[(1,3-dioxoisoindol-2-yl)methyl-phenylmethoxyphosphoryl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C40H42N5O6P/c1-3-27(2)36(44-52(50,51-25-29-16-8-5-9-17-29)26-45-39(48)32-19-10-11-20-33(32)40(45)49)38(47)43-37(46)35(41-23-28-14-6-4-7-15-28)22-30-24-42-34-21-13-12-18-31(30)34/h4-21,24,27,35-36,41-42H,3,22-23,25-26H2,1-2H3,(H,44,50)(H,43,46,47)/t27-,35-,36-,52?/m0/s1 |

InChI Key |

ZGCBYAKELITSTA-NHQNABIISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |

SMILES |

CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |

synonyms |

PGITN phthaloyl-Gly(P)-Ile-Trp-NHBzl phthaloyl-glycyl(P)-isoleucyl-tryptophyl-benzylamide PP 607 PP607 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

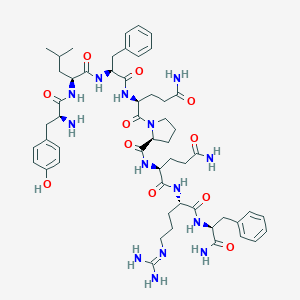

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)

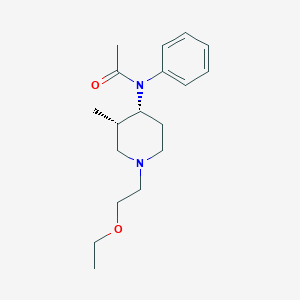

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)